molecular formula C27H24FN3O3 B2416029 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1210770-21-0

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2416029
CAS RN: 1210770-21-0
M. Wt: 457.505
InChI Key: RXRAQWGFRIFVSR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C27H24FN3O3 and its molecular weight is 457.505. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Drug Development

Research has involved the synthesis of heterocyclic analogues, focusing on potential applications as antipsychotic agents. These compounds, including various derivatives of tetrahydroisoquinoline, have been evaluated for their affinity to dopamine and serotonin receptors, and their efficacy in vivo, particularly for their antipsychotic potential without inducing significant extrapyramidal side effects (Norman et al., 1996).

Chemical Transformations and Properties

Further investigations have expanded into the synthesis and transformation of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline derivatives. These studies not only contribute to the chemical knowledge base but also explore the potential for creating compounds with unique biological activities (Dyachenko & Vovk, 2012).

Metabolism and Disposition Studies

There's research on the disposition and metabolism of related compounds, such as orexin receptor antagonists, highlighting the process of metabolic breakdown and the identification of principal circulating components. These studies are crucial for understanding the pharmacokinetics of potential therapeutic agents (Renzulli et al., 2011).

Synthetic Routes and Chemical Reactivity

Another area of research includes the development of new synthetic routes to tetrahydroisoquinolines and related compounds. These studies not only explore the chemical reactivity of such molecules but also lay the groundwork for the synthesis of potentially pharmacologically active molecules (Huber & Seebach, 1987).

Enantioselective Synthesis

Palladium-catalyzed, enantioselective formal cycloaddition processes have been developed for the straightforward access to enantioenriched isoquinolines, demonstrating the compound's role in facilitating complex chemical transformations that are significant for the development of enantioselective synthetic strategies (Vidal, Mascareñas, & Gulías, 2019).

properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O3/c28-22-7-10-24(11-8-22)31-17-21(15-25(31)32)26(33)29-23-9-6-18-12-13-30(16-20(18)14-23)27(34)19-4-2-1-3-5-19/h1-11,14,21H,12-13,15-17H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRAQWGFRIFVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.